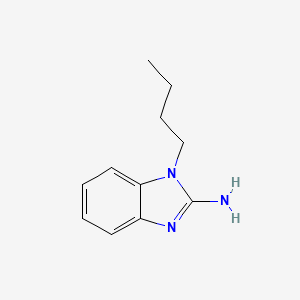

1-butyl-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

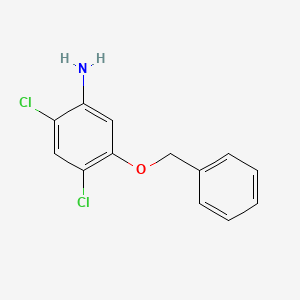

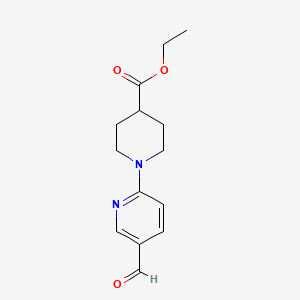

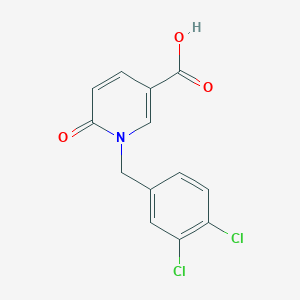

1-Butyl-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C11H15N3 . It is a benzimidazole derivative . The compound has been investigated for its potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 1-butyl-1H-benzimidazol-2-amine consists of a benzimidazole moiety attached to a butyl group . The molecular weight of the compound is approximately 189.257 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-butyl-1H-benzimidazol-2-amine are not detailed in the retrieved sources, benzimidazole derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

N-Butyl-1H-benzimidazole serves as a versatile building block in organic synthesis. Researchers have explored its potential as a precursor for various functionalized benzimidazoles. These derivatives exhibit diverse biological activities, including antiviral, antimicrobial, and antitumor effects . The compound’s structural features make it an attractive candidate for designing novel drugs.

Electrolytes for Dye-Sensitized Solar Cells (DSSCs)

Researchers have investigated N-Butyl-1H-benzimidazole as an electrolyte component in DSSCs. Its presence enhances charge transfer capabilities, leading to improved solar cell performance. The butyl substituent influences the electronic properties, making it a promising candidate for efficient energy conversion .

Antifungal Activity

Compound 41, derived from N-Butyl-1H-benzimidazole, exhibits potent antifungal potential against Candida albicans. Additionally, compound 43 shows remarkable activity against Aspergillus fumigatus . These findings highlight its relevance in combating fungal infections.

Coordination Chemistry and Metal Complexes

N-Butyl-1H-benzimidazole can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and materials science. Researchers explore their luminescent properties and potential as molecular probes .

Corrosion Inhibition

The compound’s structure suggests potential as a corrosion inhibitor for metals. Researchers investigate its effectiveness in protecting metal surfaces from degradation in aggressive environments. Its butyl substituent may enhance adsorption and inhibit corrosion processes .

Theoretical Studies and Non-Covalent Interactions

Theoretical calculations using density functional theory (DFT) provide insights into N-Butyl-1H-benzimidazole’s electronic properties. Researchers analyze non-covalent interactions within the compound using AIM, RDG, ELF, and LOL topological methods. These studies contribute to our understanding of its behavior and reactivity .

Propiedades

IUPAC Name |

1-butylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazol-2-amine | |

CAS RN |

91337-45-0 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)